2-Oxosuccinamic acid

概述

描述

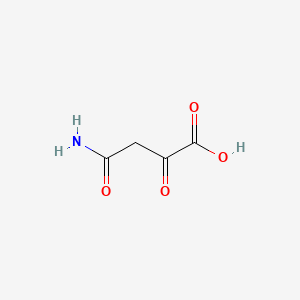

2-Oxosuccinamic acid, also known as 4-amino-2,4-dioxobutanoic acid, is a dicarboxylic acid monoamide. It is structurally related to succinamic acid, with an oxo group substitution at position 2.

准备方法

Synthetic Routes and Reaction Conditions: 2-Oxosuccinamic acid can be synthesized through the oxidation of succinamic acid. The reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxidation process .

化学反应分析

Types of Reactions: 2-Oxosuccinamic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of oxaloacetate.

Reduction: Reduction reactions can convert it back to succinamic acid.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various alkylating agents, acylating agents.

Major Products:

Oxaloacetate: Formed through oxidation.

Succinamic acid: Formed through reduction.

Substituted derivatives: Formed through substitution reactions.

科学研究应用

Environmental Science

Cloud Condensation Nuclei Activity

Research has demonstrated that 2-oxosuccinamic acid can act as a cloud condensation nucleus (CCN), influencing cloud formation and climate patterns. Studies have characterized its thermodynamic properties, revealing that its vapor pressure significantly decreases compared to its parent dicarboxylic acids. This property enhances its potential to serve as a CCN in atmospheric conditions, thereby affecting cloud droplet formation and precipitation processes .

Biochemistry

Role in Metabolism

In biochemical pathways, this compound is involved in the metabolism of amino acids. It has been shown to participate in the oxidative deamination of L-asparagine, contributing to nitrogen metabolism in plants. This reaction is crucial for understanding nitrogen cycling and amino acid transformations within biological systems .

Potential as a Biochemical Marker

The compound's role as a metabolic intermediate positions it as a potential biomarker for assessing metabolic disorders or plant stress responses. Its presence can indicate specific physiological states or environmental conditions affecting plant health and productivity .

Pharmacology

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. Its ability to inhibit certain pathogens suggests potential applications in agricultural practices and food preservation .

Drug Development

The compound is being explored for its pharmacological properties, particularly in the synthesis of novel therapeutic agents targeting metabolic diseases. Its structural similarities with other biologically active compounds allow for modifications that could enhance efficacy and reduce side effects .

Case Studies

Case Study: Cloud Formation Research

In a study investigating the CCN activity of various oxo-acids, this compound was found to significantly enhance cloud droplet activation under controlled laboratory conditions. The research utilized advanced analytical techniques such as liquid chromatography/mass spectrometry (LC/MS) to quantify the activation efficiency of different compounds, highlighting the ecological importance of this compound in atmospheric chemistry .

Case Study: Plant Stress Responses

A study on Chondrus crispus (a type of red algae) demonstrated that exposure to L-asparagine led to increased levels of this compound, suggesting its involvement in stress response mechanisms. This finding underscores the compound's relevance in understanding plant resilience under nutrient-deficient conditions .

作用机制

The mechanism of action of 2-oxosuccinamic acid involves its participation in metabolic pathways. It acts as an intermediate in the transamination of asparagine, leading to the formation of oxaloacetate and ammonia. This process is catalyzed by enzymes such as asparaginase and ω-amidase. The compound’s molecular targets include enzymes involved in amino acid metabolism .

相似化合物的比较

Succinamic acid: Structurally similar but lacks the oxo group at position 2.

Oxaloacetate: A product of the oxidation of 2-oxosuccinamic acid.

Asparagine: An amino acid that undergoes transamination to form this compound

Uniqueness: this compound is unique due to its dual role as both an intermediate and a product in various metabolic pathways. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and biochemistry .

生物活性

2-Oxosuccinamic acid, also known as 2-oxosuccinate or alpha-ketosuccinate, is an important biochemical compound involved in various metabolic pathways. It is a derivative of succinic acid and plays a crucial role in the citric acid cycle (Krebs cycle), where it participates in energy production and biosynthesis of amino acids. This article explores the biological activities associated with this compound, highlighting its biochemical functions, interactions, and implications in health and disease.

Biochemical Functions

This compound is primarily recognized for its role as an intermediate in several metabolic pathways:

- Citric Acid Cycle : It acts as a substrate for the enzyme succinate dehydrogenase, facilitating the conversion of succinate to fumarate while contributing to ATP production through oxidative phosphorylation.

- Amino Acid Synthesis : It is involved in the synthesis of several amino acids, including aspartate and glutamate, which are vital for protein synthesis and neurotransmitter function .

- Gluconeogenesis : This compound is also linked to gluconeogenesis, a metabolic pathway that results in the generation of glucose from non-carbohydrate substrates .

The biological activity of this compound can be attributed to its ability to influence various enzymatic reactions. For instance:

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as alpha-ketoglutarate dehydrogenase, which plays a role in the regulation of energy metabolism and cellular respiration .

- Metabolic Regulation : It modulates the levels of key metabolites within cells, influencing processes such as fatty acid oxidation and glucose homeostasis. Disruption in these pathways can lead to metabolic disorders .

Case Studies and Research Findings

Several studies have investigated the effects of this compound on biological systems:

- Cancer Metabolism : Research has indicated that this compound may play a role in cancer metabolism by influencing the metabolic flux through key pathways. In particular, its interaction with enzymes involved in oxidative metabolism has been noted to affect tumor growth and survival .

- Neurotransmission : A study demonstrated that elevated levels of this compound could enhance neurotransmitter release, suggesting a potential role in modulating synaptic activity and cognitive functions .

- Metabolomics Studies : Recent metabolomic analyses have shown that alterations in levels of this compound correlate with various health conditions, including diabetes and cardiovascular diseases. These studies emphasize its potential as a biomarker for metabolic health .

Data Table: Biological Activities of this compound

属性

IUPAC Name |

4-amino-2,4-dioxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO4/c5-3(7)1-2(6)4(8)9/h1H2,(H2,5,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONGPAWNLFDCRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60954878 | |

| Record name | 4-Hydroxy-4-imino-2-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33239-40-6 | |

| Record name | 2-Oxosuccinamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033239406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-4-imino-2-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。